4-Cyano-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
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Overview
Description
4-Cyano-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid: is a chemical compound with the following structural formula:
C10H11NO3
This compound belongs to the class of pyridine derivatives and exhibits interesting biological properties. Let’s explore its synthesis, reactions, and applications.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route is the reaction of an ester containing a tetramethylene ring with sulfuric acid. This process leads to hydrolysis of the ester and cyano groups, followed by decarboxylation at the 3-position. .
Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above provide a foundation for the preparation of this compound.
Chemical Reactions Analysis
Reactivity::
Oxidation: It can undergo oxidation reactions.
Reduction: Reduction reactions are possible.
Substitution: Substitution reactions occur at various positions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, reduction with hydrazine hydrate or oxidation with potassium permanganate.
Major Products: The products formed depend on the reaction type and conditions.
Scientific Research Applications
Chemistry::
BACE1 Inhibition: Some derivatives of this compound act as inhibitors of β-secretase (BACE1), which is relevant in Alzheimer’s disease research.
Acetylcholinesterase Reactivators: Certain derivatives exhibit acetylcholinesterase reactivation properties.
Hypolipidemic Activity: The compound shows a broad spectrum of hypolipidemic effects.
Antituberculosis Agents: Research indicates potential antituberculosis activity.
Cardiomyocyte Protection: It displays strong cardiomyocyte-protective effects.
Antimicrobial Properties: Some derivatives exhibit antimicrobial activity.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of study. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While this compound has unique properties, it shares similarities with other pyridine derivatives. Further research can explore its distinct features in comparison to related compounds.
Properties
Molecular Formula |
C11H10N2O3 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
4-cyano-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c12-5-7-6-3-1-2-4-8(6)13-10(14)9(7)11(15)16/h1-4H2,(H,13,14)(H,15,16) |
InChI Key |
WIVRGMMAFTXWTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=O)N2)C(=O)O)C#N |
Origin of Product |
United States |
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